molecular formula C10H15NO4 B15322173 O-[(3,4,5-trimethoxyphenyl)methyl]hydroxylamine CAS No. 1782-41-8

O-[(3,4,5-trimethoxyphenyl)methyl]hydroxylamine

Cat. No.: B15322173
CAS No.: 1782-41-8
M. Wt: 213.23 g/mol
InChI Key: XWKUZVURFYMSBF-UHFFFAOYSA-N
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Description

O-[(3,4,5-trimethoxyphenyl)methyl]hydroxylamine is a chemical compound characterized by the presence of a trimethoxyphenyl group attached to a hydroxylamine moiety. The trimethoxyphenyl group is known for its electron-rich aromatic ring, which imparts unique chemical properties to the compound. This compound is of interest in various fields of scientific research due to its potential biological and chemical activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-[(3,4,5-trimethoxyphenyl)methyl]hydroxylamine typically involves the reaction of 3,4,5-trimethoxybenzyl chloride with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

O-[(3,4,5-trimethoxyphenyl)methyl]hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the hydroxylamine group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Nitrated or halogenated aromatic compounds.

Scientific Research Applications

O-[(3,4,5-trimethoxyphenyl)methyl]hydroxylamine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of O-[(3,4,5-trimethoxyphenyl)methyl]hydroxylamine involves its interaction with specific molecular targets. The trimethoxyphenyl group can bind to active sites of enzymes or receptors, modulating their activity. The hydroxylamine moiety can participate in redox reactions, influencing cellular processes. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5-Trimethoxybenzylamine
  • 3,4,5-Trimethoxyphenethylamine
  • 3,4,5-Trimethoxybenzoic acid

Uniqueness

O-[(3,4,5-trimethoxyphenyl)methyl]hydroxylamine is unique due to the presence of both the trimethoxyphenyl group and the hydroxylamine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications. The trimethoxyphenyl group enhances its ability to interact with biological targets, while the hydroxylamine moiety provides versatility in chemical reactions.

Properties

CAS No.

1782-41-8

Molecular Formula

C10H15NO4

Molecular Weight

213.23 g/mol

IUPAC Name

O-[(3,4,5-trimethoxyphenyl)methyl]hydroxylamine

InChI

InChI=1S/C10H15NO4/c1-12-8-4-7(6-15-11)5-9(13-2)10(8)14-3/h4-5H,6,11H2,1-3H3

InChI Key

XWKUZVURFYMSBF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CON

Origin of Product

United States

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